Ruberythric acid

Textile Dyeing Sorption Isotherms Natural Colorants

Researchers validating analytical methods for madder-derived products require an unambiguous reference standard to avoid misidentification among structurally similar anthraquinones. Ruberythric acid (CAS 152-84-1) resolves this challenge. - Definitive identity confirmation via full X-ray crystal structure. - Negative genotoxicity in Ames & Drosophila assays ensures safer handling vs. lucidin glycosides. - Supplied with certified chromatographic purity for reliable HPLC, NMR & MS method validation.

Molecular Formula C25H26O13
Molecular Weight 534.5 g/mol
CAS No. 152-84-1
Cat. No. B190479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuberythric acid
CAS152-84-1
Synonymsbeta-2-Alizarin primeveroside;  Rubian;  Rubianic acid
Molecular FormulaC25H26O13
Molecular Weight534.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O
InChIInChI=1S/C25H26O13/c26-12-7-35-24(22(33)18(12)29)36-8-14-20(31)21(32)23(34)25(38-14)37-13-6-5-11-15(19(13)30)17(28)10-4-2-1-3-9(10)16(11)27/h1-6,12,14,18,20-26,29-34H,7-8H2/t12-,14-,18+,20-,21+,22-,23-,24+,25-/m1/s1
InChIKeyGCGGSVAWTYHZBI-CVQRFVFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ruberythric Acid (CAS 152-84-1): Chemical Identity, Natural Occurrence, and Analytical Profile for Research and Industrial Procurement


Ruberythric acid (CAS 152-84-1) is a naturally occurring anthraquinone glycoside, specifically alizarin-2-β-primeveroside, primarily isolated from the roots and rhizomes of Rubia tinctorum L. (madder) [1]. It is a key chromophore responsible for the historical and industrial significance of madder as a red dye [1]. The compound is characterized by its molecular formula C25H26O13, a molecular weight of 534.47 g/mol, and forms golden-yellow, silky prisms with a melting point of 259-261°C [2].

Why Generic Substitution of Madder-Derived Anthraquinones is Scientifically Unsound: Ruberythric Acid (CAS 152-84-1) Differentiation Rationale


While Ruberythric acid shares an anthraquinone core with other madder components like alizarin and lucidin primeveroside, its unique primeveroside glycosidic linkage fundamentally alters its physicochemical properties, biological activity, and industrial applicability [1]. This structural specificity dictates its distinct sorption behavior, enzymatic hydrolysis kinetics, and genotoxicological profile compared to its aglycone counterpart (alizarin) and other glycosides [1]. Consequently, generic substitution with crude madder extract or other isolated anthraquinones is not scientifically valid for applications demanding precise control over dyeing affinity, metabolic conversion, or toxicological safety, as evidenced by the quantitative comparisons detailed below.

Quantitative Evidence Guide: Verified Differentiators of Ruberythric Acid (CAS 152-84-1) vs. Key Comparators


Superior Dyeing Affinity: Ruberythric Acid's Sorption Energy vs. Alizarin

In a comparative study of sorption onto mordanted wool, a purified 1:1 mixture of ruberythric acid and lucidin primeveroside exhibited a significantly higher sorption energy of –11.4 kJ mol⁻¹ compared to alizarin's –5.8 kJ mol⁻¹ [1]. This quantifies the glycosides' substantially higher affinity for the wool substrate, which was corroborated by HPLC analysis of dyed fibers [1].

Textile Dyeing Sorption Isotherms Natural Colorants Wool Fibers

Non-Mutagenic Safety Profile: Ruberythric Acid vs. Lucidin-3-O-primeveroside

A key differentiator for safety-focused applications is the genotoxicity profile. Ruberythric acid has been reported to test negative in mutation assays using Salmonella typhimurium and the Drosophila wing spot test, whereas lucidin-3-O-primeveroside (LuP) tests positive in these same assays [1]. This distinction is critical, as LuP is known to metabolize into genotoxic compounds like lucidin [1].

Genotoxicity Safety Assessment Mutagenicity Testing Food and Cosmetic Applications

Specificity of Enzymatic Hydrolysis: Ruberythric Acid's Exclusive Conversion to Alizarin

Ruberythric acid can be selectively and completely converted to alizarin via enzymatic hydrolysis with β-glucosidase, while the co-occurring glycoside lucidin-3-O-primeveroside remains unhydrolyzed under the same conditions [1]. This was demonstrated in a two-phase extraction system where ruberythric acid was exclusively hydrolyzed to alizarin within 360 minutes at 50°C and pH 5, without appreciable hydrolysis of lucidin-3-O-primeveroside [1].

Biocatalysis Enzymatic Hydrolysis Alizarin Production Process Chemistry

Definitive Structural Identity: First X-ray Crystal Structure of Ruberythric Acid

The first and definitive X-ray crystal structure of ruberythric acid was elucidated in 2015, confirming its molecular geometry and extensive intermolecular hydrogen bonding network involving the sugar moieties [1]. This solid-state analysis provides an unambiguous structural reference that distinguishes it from other anthraquinone glycosides for which such detailed structural data may be absent or less definitive [1].

X-ray Crystallography Structural Elucidation Quality Control Reference Standards

Superior Affinity Over Aglycones in Dyeing: Ruberythric Acid/Lucidin Primeveroside Mixture vs. Alizarin

HPLC analysis of wool dyed with madder extracts demonstrated that the ruberythric acid/lucidin primeveroside glycoside mixture has a substantially higher affinity for wool compared to alizarin, the primary aglycone [1]. This finding contradicts previous assumptions that alizarin was the main dyeing species and confirms the glycosides' superior uptake in textile applications [1].

Textile Dyeing HPLC Analysis Wool Dyeing Natural Colorants

Validated Application Scenarios for Ruberythric Acid (CAS 152-84-1) Based on Empirical Evidence


Natural Textile Dyeing with High Affinity for Wool

Textile researchers and industrial dyers should procure ruberythric acid to formulate natural red dyes with superior uptake and colorfastness on wool, as quantitatively demonstrated by its high sorption energy (–11.4 kJ mol⁻¹) compared to alizarin (–5.8 kJ mol⁻¹) [1]. This ensures more efficient dyeing processes and vibrant, long-lasting color.

Safe Natural Colorant for Food and Cosmetic Development

Formulators seeking a red anthraquinone colorant with a favorable safety profile should prioritize ruberythric acid over lucidin-3-O-primeveroside. Ruberythric acid's negative genotoxicity results in standard mutation assays (Ames and Drosophila tests) make it a scientifically sounder candidate for applications where consumer safety is paramount [1].

Biotechnological Production of High-Purity Alizarin

Process chemists can utilize ruberythric acid as a substrate for the selective enzymatic production of alizarin. The demonstrated ability of β-glucosidase to completely and exclusively hydrolyze ruberythric acid to alizarin, without affecting lucidin-3-O-primeveroside, provides a robust, high-yield route to this valuable compound while avoiding the co-production of genotoxic lucidin [1].

Analytical Chemistry as a Definitive Reference Standard

Analytical laboratories requiring a structurally unambiguous and highly characterized reference material should select ruberythric acid. The availability of its full X-ray crystal structure provides a definitive 'gold standard' for identity confirmation, method validation, and quality control in HPLC, NMR, and MS analyses of madder-derived products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ruberythric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.